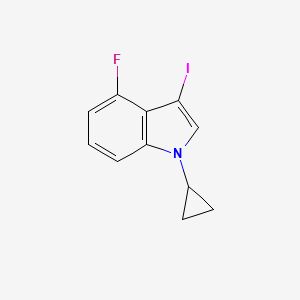

1-Cyclopropyl-4-fluoro-3-iodo-1H-indole

Description

1-Cyclopropyl-4-fluoro-3-iodo-1H-indole (C₁₁H₉FIN, molecular weight 301.10) is a halogenated indole derivative characterized by a cyclopropyl group at the 1-position, fluorine at the 4-position, and iodine at the 3-position of the indole core . The iodine atom provides a heavy halogen substituent, enabling applications in cross-coupling reactions (e.g., Suzuki-Miyaura), while the cyclopropyl group introduces steric and electronic effects that influence reactivity and stability.

Properties

IUPAC Name |

1-cyclopropyl-4-fluoro-3-iodoindole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9FIN/c12-8-2-1-3-10-11(8)9(13)6-14(10)7-4-5-7/h1-3,6-7H,4-5H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IUVYPAQIXCIFPE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1N2C=C(C3=C2C=CC=C3F)I | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9FIN | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

301.10 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 1-Cyclopropyl-4-fluoro-3-iodo-1H-indole typically involves multi-step organic reactions One common method includes the cyclization of appropriate precursors under specific conditionsIndustrial production methods often involve optimizing these reactions for higher yields and purity .

Chemical Reactions Analysis

1-Cyclopropyl-4-fluoro-3-iodo-1H-indole undergoes several types of chemical reactions:

Substitution Reactions: The compound can participate in nucleophilic and electrophilic substitution reactions, often using reagents like halogens and organometallics.

Oxidation and Reduction: It can be oxidized or reduced under specific conditions to form various derivatives.

Coupling Reactions: The presence of the iodo group makes it suitable for coupling reactions such as Suzuki-Miyaura coupling, which is facilitated by palladium catalysts.

Scientific Research Applications

1-Cyclopropyl-4-fluoro-3-iodo-1H-indole has several applications in scientific research:

Medicinal Chemistry: It is used in the development of new pharmaceuticals due to its potential biological activities.

Biological Studies: The compound is studied for its interactions with various biological targets, including enzymes and receptors.

Industrial Applications: It is used in the synthesis of more complex molecules and materials.

Mechanism of Action

The mechanism of action of 1-Cyclopropyl-4-fluoro-3-iodo-1H-indole involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. The pathways involved often include signal transduction mechanisms that lead to the desired biological effects .

Comparison with Similar Compounds

Comparison with Similar Indole Derivatives

Structural and Substituent Analysis

The following table compares key structural features and substituents of 1-Cyclopropyl-4-fluoro-3-iodo-1H-indole with analogous indole compounds:

| Compound Name | Substituents (Positions) | Molecular Formula | Molecular Weight | Key Functional Groups |

|---|---|---|---|---|

| 1-Cyclopropyl-4-fluoro-3-iodo-1H-indole | Cyclopropyl (1), F (4), I (3) | C₁₁H₉FIN | 301.10 | Iodo, Fluoro, Cyclopropyl |

| 1-(Phenylsulfonyl)-1H-indole-3-boronic acid | Phenylsulfonyl (1), B(OH)₂ (3) | C₁₄H₁₂BNO₄S | 301.13 | Boronic acid, Sulfonyl |

| Methyl 3-iodo-1H-indole-2-carboxylate | COOMe (2), I (3) | C₁₀H₈INO₂ | 301.09 | Iodo, Ester |

| 3-Iodo-1H-indole-2-carbohydrazide | CONHNH₂ (2), I (3) | C₉H₈IN₃O | 301.09 | Iodo, Carbohydrazide |

Key Observations :

- Substituent Diversity : The target compound uniquely combines cyclopropyl, fluoro, and iodo groups, whereas analogs feature boronic acid (e.g., 1-(Phenylsulfonyl)-1H-indole-3-boronic acid) or carboxylate groups (e.g., Methyl 3-iodo-1H-indole-2-carboxylate) .

- Steric Effects : The cyclopropyl group at position 1 introduces moderate steric hindrance, contrasting with the bulkier phenylsulfonyl group in 1-(Phenylsulfonyl)-1H-indole-3-boronic acid .

Physicochemical Properties

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.